
trans-Vaccenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-vaccenate(1-) is a vaccenate(1-) having a trans- double bond. It has a role as a human metabolite. It is a vaccenate(1-) and an octadecenoate. It is a conjugate base of a trans-vaccenic acid.
Aplicaciones Científicas De Investigación
Bioconversion and Metabolic Pathways
- Trans-vaccenic acid (VA), a major trans fatty acid in ruminant fat, is converted in human tissues to rumenic acid, an isomer of conjugated linoleic acid, through Delta(9)-desaturase. This conversion also occurs in humans and contributes significantly to the body's rumenic acid status (Turpeinen et al., 2002).
- In dairy cattle, cis-9, trans-11 conjugated linoleic acid (CLA) is synthesized directly from vaccenic acid, with the mammary gland being the primary site for this conversion (Mosley et al., 2006).
Health and Nutritional Aspects
- Trans-vaccenic acid has been studied for its potential anticarcinogenic effects. In rats, its ability to reduce the risk of chemically induced mammary carcinogenesis is mediated through conversion to CLA (Lock et al., 2004).
- Dietary supplementation with trans-11 vaccenic acid induces hypolipidemic effects in JCR:LA-cp rats, suggesting new bioactivities for this fatty acid typically found in ruminant-derived food products (Wang et al., 2008).
Molecular and Cellular Mechanisms
- Trans-vaccenic acid is involved in the reduction of hepatic lipogenesis and chylomicron secretion in JCR:LA-cp rats. Its supplementation significantly improved dyslipidemia, attributed to a reduction in intestinal chylomicron and hepatic lipogenesis pathways (Wang et al., 2009).
- It improves insulin secretion in models of type 2 diabetes, in vivo and in vitro, by altering G-protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α) mRNA expression (Wang et al., 2016).
Impact on Dairy Products
- In lactating women, cis-9, trans-11 CLA is synthesized from trans-11 vaccenic acid, confirming the conversion by Delta9-desaturase enzyme in humans (Mosley et al., 2006).
Additional Health Benefits
- Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat, providing a potential explanation for alleviating ectopic lipid accumulation (Jacome-Sosa et al., 2016).
Propiedades
Fórmula molecular |
C18H33O2- |
|---|---|
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
(E)-octadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7+ |
Clave InChI |
UWHZIFQPPBDJPM-BQYQJAHWSA-M |
SMILES isomérico |
CCCCCC/C=C/CCCCCCCCCC(=O)[O-] |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)[O-] |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


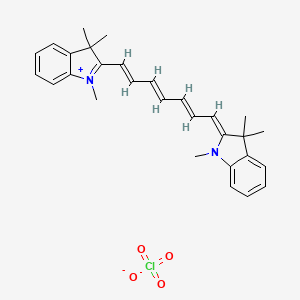
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
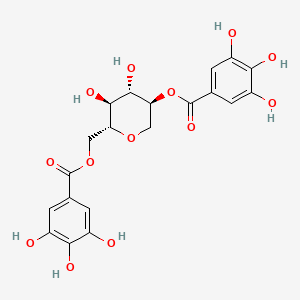
![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)

![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
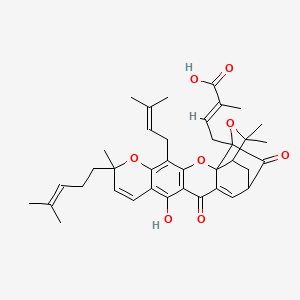
![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)
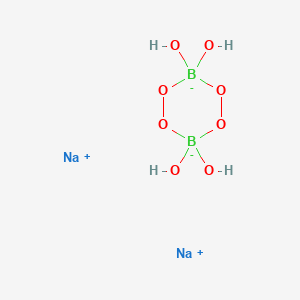
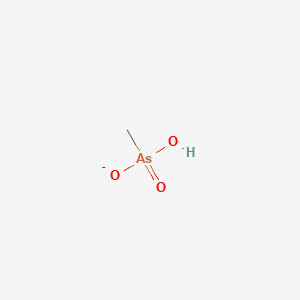
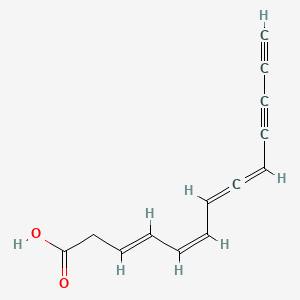
![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)
